4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-12-15(13(2)25-20-12)11-18(22)21-8-7-17(26(23,24)10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJOUDLFNCSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings:
This could improve solubility or target specificity.
Conformational Flexibility :
Both compounds share a thiazepane core, but substituents influence ring puckering. Computational studies using Cremer-Pople coordinates could reveal differences in pseudorotation barriers or preferred conformations, impacting molecular interactions.
Synthetic and Crystallographic Challenges: The oxazole and fluorophenyl groups may complicate crystallization. SHELX programs are critical for refining crystal structures, particularly for resolving nonplanar ring geometries and disordered substituents.
Q & A
Q. Q1. What are the critical considerations for designing a synthetic route for this compound?
A1. Synthesis of this compound requires multi-step strategies to incorporate the thiazepane ring, fluorophenyl, and oxazolylacetyl moieties. Key steps include:
- Ring formation : Cyclization of precursor amines and sulfonating agents to form the 1,1-dioxo-thiazepane core .
- Functional group compatibility : Protecting groups may be needed for the oxazole ring during coupling reactions to avoid side reactions with the acetyl group .
- Purification : Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates, validated by TLC and NMR .
- Yield optimization : Adjusting reaction time, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling) based on analogs in and .
Q. Q2. Which spectroscopic techniques are essential for structural validation?
A2. A combination of methods is required:
- NMR : ¹H/¹³C NMR to confirm the thiazepane ring conformation, fluorophenyl substituent position, and acetyl group integration. ¹⁹F NMR is critical to verify the fluorophenyl group .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., C₂₁H₂₀FN₂O₄S).
- IR : Detect characteristic peaks for sulfone (1150–1300 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
- X-ray crystallography (if feasible): Resolve ambiguities in stereochemistry or ring puckering, as demonstrated for analogs in .
Advanced Research Questions
Q. Q3. How can computational methods guide the optimization of this compound’s bioactivity?
A3.
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity with biological targets like kinases or GPCRs .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets. For example, the oxazole group may engage in π-π stacking with aromatic residues, while the sulfone group participates in hydrogen bonding .
- MD simulations : Evaluate stability of ligand-target complexes over time, focusing on fluorophenyl group dynamics .
- ADMET prediction : Tools like SwissADME can estimate solubility, permeability, and metabolic stability, addressing limitations observed in analogs from .
Q. Q4. How should researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability)?
A4. Contradictions may arise from:
- Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) and validate with positive controls. highlights the impact of environmental factors on zoospore assays.
- Compound stability : Perform stability tests (HPLC monitoring) under assay conditions to rule out degradation .
- Target selectivity : Use proteome-wide profiling (e.g., kinome screening) to confirm specificity. Cross-reference with structurally similar compounds in , which showed off-target effects via hydrophobic interactions.
- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish signal from noise, as emphasized in .
Q. Q5. What strategies are recommended for studying metabolic pathways of this compound?
A5.
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Focus on oxidative demethylation of the oxazole ring or sulfone reduction .
- Isotope labeling : Use ¹⁴C or ¹⁹F tags to track metabolic fate in vivo, leveraging techniques from .
- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Q. Q6. How can researchers address poor aqueous solubility during formulation studies?
A6.
- Co-solvent systems : Test PEG-water or cyclodextrin-based solutions, as used for analogs in .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution .
- Nanoformulation : Develop liposomal or polymeric nanoparticles, guided by particle size and zeta potential measurements ().
Q. Q7. What are the best practices for validating target engagement in cellular models?
A7.
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein melting shifts post-treatment .
- Knockout/knockdown models : Use CRISPR/Cas9 to eliminate the putative target and assess loss of compound activity .
- Fluorescent probes : Design derivatives with BODIPY tags for live-cell imaging, as described in .
Methodological Challenges
Q. Q8. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
A8.
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better model sulfone interactions .
- Solvent effects : Include explicit solvent molecules in simulations to mimic physiological conditions .
- Conformational sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore alternative binding poses not captured in static models .
Q. Q9. What analytical workflows are recommended for impurity profiling?
A9.
- HPLC-DAD/ELSD : Detect and quantify impurities >0.1% using orthogonal methods (e.g., reverse-phase vs. HILIC) .
- LC-HRMS/MS : Identify impurities via fragmentation patterns and database matching (e.g., mzCloud) .
- Stability-indicating assays : Stress testing under heat, light, and humidity to correlate impurities with degradation pathways .
Q. Q10. How to design a robust SAR study for derivatives of this compound?
A10.
- Core modifications : Synthesize analogs with variations in the oxazole (e.g., 3,5-dimethyl → 3-ethyl-5-methyl) or fluorophenyl (e.g., 2-F → 3-F) groups .
- Bioisosteric replacement : Substitute the sulfone group with phosphonate or carbonyl to assess impact on potency .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using activity data from ≥20 derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
